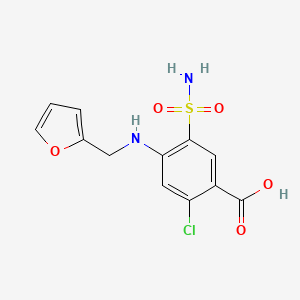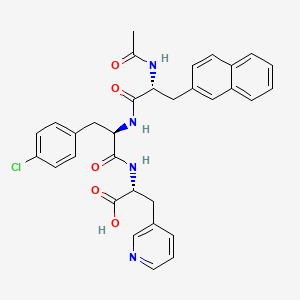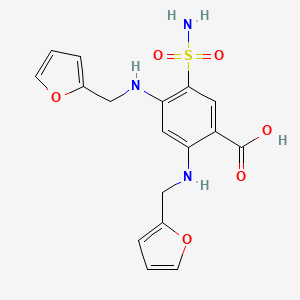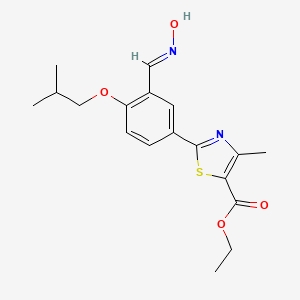
Febuxostat impurity 6
Descripción general
Descripción
Febuxostat impurity 6 is an impurity of Febuxostat . Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase . The molecular formula of this compound is C18H22N2O4S and its molecular weight is 362.45 .
Synthesis Analysis
A micellar electrokinetic capillary chromatography (MEKC) method has been developed and validated for simultaneous analysis of Febuxostat and its related substances in active pharmaceutical ingredients and pharmaceutical formulations . The method was found to be selective, precise, accurate, and robust .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:CC(C)COC1=C(/C([H])=N/O)C=C(C2=NC(C)=C(C(OCC)=O)S2)C=C1 . Chemical Reactions Analysis
Febuxostat was subjected to various stress conditions including acidic, neutral (water), alkaline, oxidative (H2O2), photolytic, and thermal stresses . Febuxostat showed degradation only in basic condition, while it was stable under other stress conditions .Physical And Chemical Properties Analysis
This compound is a white solid . The InChI key isXISYIGZAZNITQC-DJKKODMXSA-N .
Aplicaciones Científicas De Investigación
Impurity Analysis and Characterization
Febuxostat impurities, including Impurity 6, are extensively studied to understand their structure, formation, and characteristics. These impurities are identified and characterized using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC). Such detailed analysis provides a scientific basis for the quality control of Febuxostat, ensuring the purity and efficacy of the drug substance. These impurities, including Impurity 6, are also scrutinized for their genotoxic potential, which is crucial for ensuring the safety of pharmaceutical products (Kadivar et al., 2011) (Wu et al., 2015).
Method Development for Impurity Quantification
Innovative methods are developed and validated for the quantification of Febuxostat and its impurities in drug substances and products. Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) and Micellar Electrokinetic Chromatography (MEKC) are used for this purpose. These methods are crucial for the analysis of pharmaceutical quality and for ensuring that the levels of impurities like Impurity 6 are within acceptable limits (Balaji & Sultana, 2016) (Sertić et al., 2020).
Synthesis Optimization and Process Control
Research also focuses on the optimization of the synthetic process of Febuxostat, which involves controlling the formation of impurities including Impurity 6. The optimized processes aim to maximize yield and purity, minimizing the formation of impurities, which is crucial for the pharmaceutical industry to meet medical standards (Wei, 2012).
Stability and Degradation Studies
Stability studies of Febuxostat involve understanding how factors like light, temperature, and pH affect the drug and its impurities, including Impurity 6. These studies are vital for determining the proper storage conditions and shelf-life of the drug. Research in this area ensures that Febuxostat maintains its efficacy and safety throughout its shelf life (Omar et al., 2016).
Mecanismo De Acción
Target of Action
Febuxostat impurity 6 is an impurity of Febuxostat . The primary target of Febuxostat is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which is the final step in purine metabolism .
Mode of Action
Febuxostat, including its impurity 6, acts as a selective inhibitor of xanthine oxidase . It binds to the molybdenum-pterin center of xanthine oxidase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of xanthine to uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat is purine metabolism . By inhibiting xanthine oxidase, Febuxostat impedes the final steps of purine degradation, leading to decreased production of uric acid . This can prevent the formation of uric acid crystals, which are responsible for the symptoms of gout .
Pharmacokinetics
Febuxostat exhibits good oral bioavailability and follows a two-compartment model in plasma concentration time course . It has an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours when administered daily . Febuxostat is extensively metabolized, primarily through oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are excreted via the kidneys .
Result of Action
The primary molecular effect of Febuxostat’s action is the reduction of serum uric acid levels . By inhibiting xanthine oxidase, Febuxostat prevents the formation of uric acid from xanthine, leading to lower serum uric acid concentrations . This can alleviate the symptoms of gout, which are caused by the deposition of uric acid crystals in joints .
Action Environment
The action of Febuxostat can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics may be affected by renal impairment . Additionally, the stability of this compound may be influenced by factors such as temperature and light exposure . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Febuxostat Impurity 6, like Febuxostat, is likely to interact with the enzyme xanthine oxidase . By inhibiting this enzyme, it effectively reduces the conversion of xanthine and hypoxanthine into uric acid . This interaction is crucial in the biochemical reactions involving purine metabolism .
Cellular Effects
Considering its similarity to Febuxostat, it may influence cell function by altering purine metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to share similarities with Febuxostat, which exerts its effects at the molecular level by binding to and inhibiting xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .
Temporal Effects in Laboratory Settings
Febuxostat has a terminal half-life of approximately 9.4 ± 4.9 hours at daily doses of 40 mg or more . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Studies on Febuxostat have shown that it effectively reduces serum uric acid concentrations in a dose-dependent manner .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathway as Febuxostat, which is the purine degradation pathway . Febuxostat is extensively metabolized by oxidation and acyl glucuronidation .
Transport and Distribution
Febuxostat has an apparent volume of distribution at steady state of 48 ± 23 L , suggesting that it may be widely distributed in the body.
Subcellular Localization
Given its role as a xanthine oxidase inhibitor, it may be localized in the cytoplasm where xanthine oxidase is typically found .
Propiedades
IUPAC Name |
ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISYIGZAZNITQC-DJKKODMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



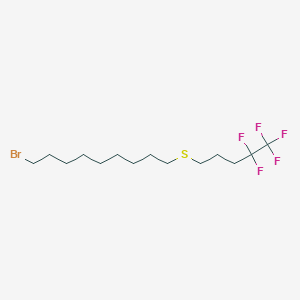



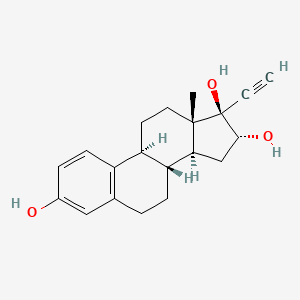

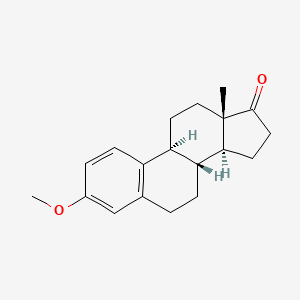
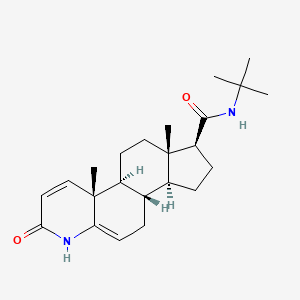
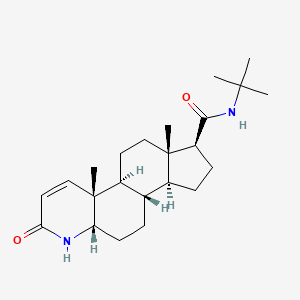
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
